Ethyl 3-(benzylamino)-3-methylbutanoate
Overview
Description
Ethyl 3-(benzylamino)-3-methylbutanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of butanoic acid, featuring a benzylamino group and an ethyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters. This reaction can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions, which enhances the reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Conversion to benzyl alcohol derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-(benzylamino)propanoate: Similar structure but with a shorter carbon chain.
Methyl 3-(benzylamino)-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its longer carbon chain compared to similar compounds may influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
ethyl 3-(benzylamino)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVCXYHRYDQWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302340 | |
Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17945-54-9 | |
Record name | 17945-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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